

Spectroscopic analysis of N-Dodecylmorpholine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Dodecylmorpholine*

Cat. No.: B073323

[Get Quote](#)

Spectroscopic Analysis of N-Dodecylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **N-Dodecylmorpholine**, a tertiary amine with applications in various industrial and pharmaceutical contexts. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational understanding for its characterization. Methodologies for these key analytical techniques are also outlined.

Chemical Structure and Properties

N-Dodecylmorpholine ($C_{16}H_{33}NO$) is a tertiary amine featuring a morpholine ring N-substituted with a dodecyl alkyl chain.^{[1][2]} This structure dictates its characteristic spectroscopic features.

- IUPAC Name: 4-dodecylmorpholine^[1]
- Molecular Formula: $C_{16}H_{33}NO$ ^{[1][2][3][4]}
- Molecular Weight: 255.44 g/mol ^{[1][2][3]}

- Canonical SMILES: CCCCCCCCCCCCNC1CCOCC1[1][2]

Spectroscopic Data Presentation

While experimental raw data is not publicly available, the following tables summarize the expected and predicted spectroscopic data for **N-Dodecylmorpholine** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **N-Dodecylmorpholine** is expected to show distinct signals for the protons of the dodecyl chain and the morpholine ring.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 3.70	Triplet	4H	-CH ₂ -O- (Morpholine ring)
~ 2.40	Triplet	4H	-CH ₂ -N- (Morpholine ring, adjacent to Nitrogen)
~ 2.30	Triplet	2H	-N-CH ₂ - (Dodecyl chain, adjacent to Nitrogen)
~ 1.45	Multiplet	2H	-N-CH ₂ -CH ₂ - (Dodecyl chain)
~ 1.25	Multiplet	18H	-(CH ₂) ₉ - (Dodecyl chain)
~ 0.88	Triplet	3H	-CH ₃ (Dodecyl chain)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 67.0	-CH ₂ -O- (Morpholine ring)
~ 58.0	-N-CH ₂ - (Dodecyl chain, adjacent to Nitrogen)
~ 54.0	-CH ₂ -N- (Morpholine ring, adjacent to Nitrogen)
~ 32.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 29.5	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 27.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 23.0	-(CH ₂) ₁₀ - (Dodecyl chain)
~ 14.0	-CH ₃ (Dodecyl chain)

Infrared (IR) Spectroscopy

The IR spectrum of **N-Dodecylmorpholine**, a tertiary amine, is characterized by the absence of N-H stretching bands. The key absorption bands are expected to be:

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (Alkyl chain)
1465	Medium	C-H bend (Alkyl chain)
1280 - 1050	Medium to Strong	C-N stretch (Tertiary amine) & C-O-C stretch (Ether in morpholine)

Mass Spectrometry (MS)

Mass spectrometry of **N-Dodecylmorpholine** will show the molecular ion and characteristic fragmentation patterns. The following are predicted m/z values for common adducts in electrospray ionization (ESI).^[5]

Adduct	Predicted m/z
[M+H] ⁺	256.26349
[M+Na] ⁺	278.24543
[M+NH ₄] ⁺	273.29003
[M+K] ⁺	294.21937

The fragmentation in the mass spectrum is expected to involve cleavage of the C-N bonds and fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **N-Dodecylmorpholine**, a liquid tertiary amine. Instrument parameters should be optimized for the specific equipment used.

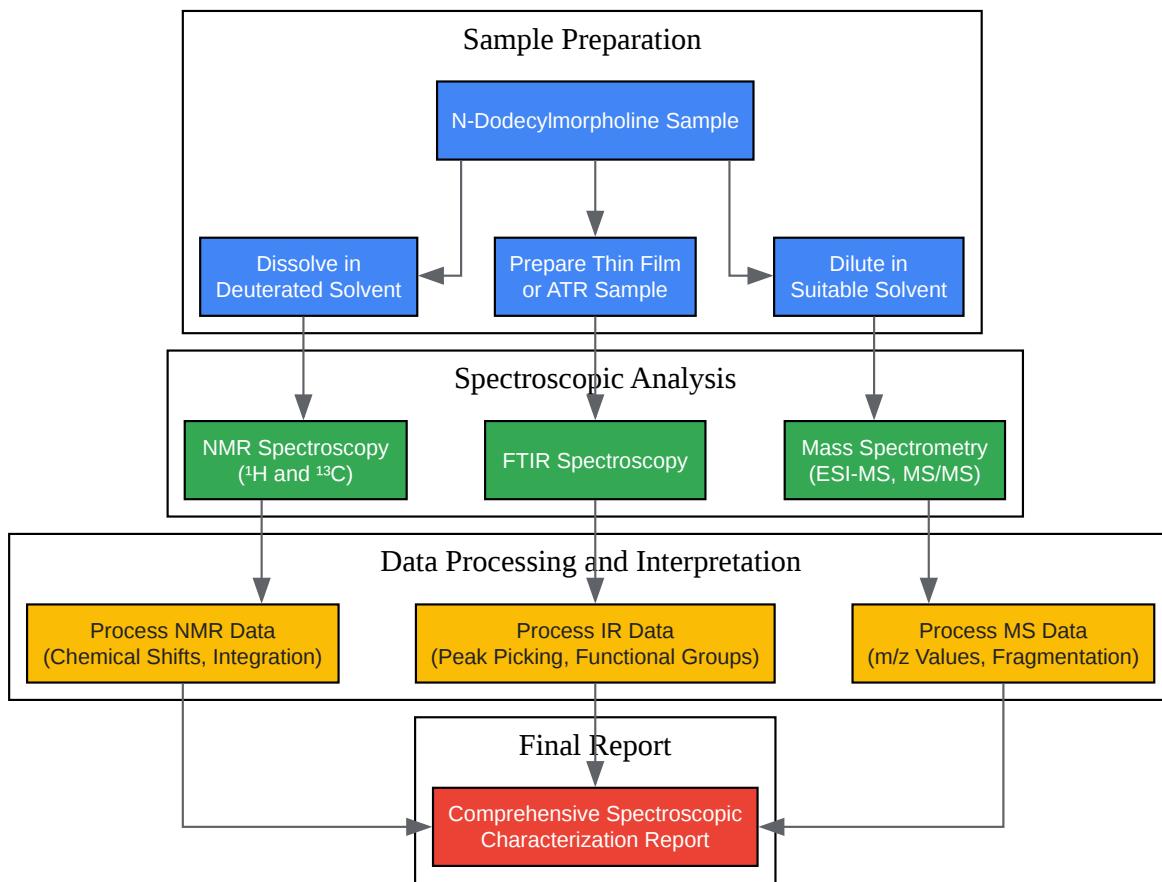
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Dodecylmorpholine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

- Sample Preparation: As **N-Dodecylmorpholine** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean salt plates or empty ATR crystal should be acquired and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **N-Dodecylmorpholine** (e.g., 1 $\mu\text{g}/\text{mL}$ to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Ionization Mode: Positive ion mode is typically used for amines to observe the $[\text{M}+\text{H}]^+$ ion.

- Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
- Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.
- Fragmentation (MS/MS): To obtain structural information, select the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen) at varying collision energies.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **N-Dodecylmorpholine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **N-Dodecylmorpholine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Dodecylmorpholine | C16H33NO | CID 73764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1541-81-7 | N-dodecylmorpholine - Alachem Co., Ltd. [alachem.co.jp]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - 4-dodecylmorpholine (C16H33NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic analysis of N-Dodecylmorpholine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073323#spectroscopic-analysis-of-n-dodecylmorpholine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com